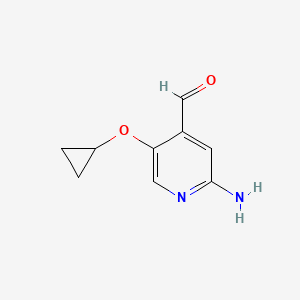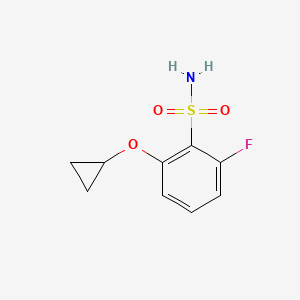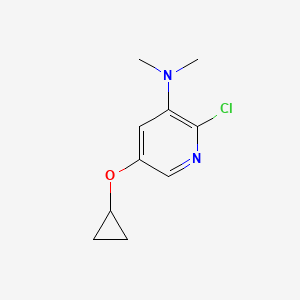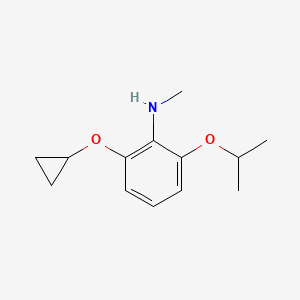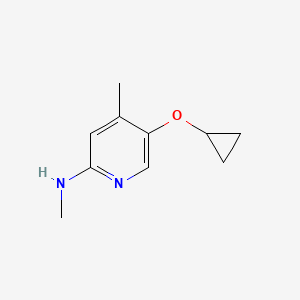
5-Cyclopropoxy-N,4-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-N,4-dimethylpyridin-2-amine is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.234 g/mol . This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 5-position and dimethyl groups at the N and 4-positions. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-N,4-dimethylpyridin-2-amine involves several steps. One common method includes the reaction of 5-cyclopropoxy-2-methylpyridin-4-amine with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
5-Cyclopropoxy-N,4-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-N,4-dimethylpyridin-2-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-N,4-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-N,4-dimethylpyridin-2-amine can be compared with similar compounds such as:
5-Cyclopropoxy-N,2-dimethylpyridin-4-amine: This compound has a similar structure but differs in the position of the dimethyl groups, which can affect its reactivity and binding properties.
5-Cyclopropoxy-2-isopropyl-N,N-dimethylpyridin-4-amine: The presence of an isopropyl group instead of a methyl group can lead to differences in steric hindrance and electronic effects, influencing its chemical behavior.
These comparisons highlight the unique structural features of this compound and its distinct chemical properties.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
5-cyclopropyloxy-N,4-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c1-7-5-10(11-2)12-6-9(7)13-8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
PEAPVCIGCFOPBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1OC2CC2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


